Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Organic Synthesis Methodology Heterocyclic Chemistry

Sourcing stable 2-pyridylboronic esters for Suzuki-Miyaura cross-coupling is a persistent challenge due to protodeboronation. This compound solves that problem: a commercially available, stable pinacol boronic ester with precise 2-boronate/4-ethyl ester regiochemistry. • Enables direct Suzuki coupling at the 2-position of the isonicotinate scaffold • Ethyl ester survives multi-step sequences and is selectively cleavable at the final stage • Eliminates in-house synthesis of unstable 2-pyridylboronic ester intermediates. Ideal for kinase inhibitor and MOF precursor synthesis.

Molecular Formula C14H20BNO4
Molecular Weight 277.127
CAS No. 1241898-91-8
Cat. No. B568046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
CAS1241898-91-8
Molecular FormulaC14H20BNO4
Molecular Weight277.127
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)OCC
InChIInChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-16-11(9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
InChIKeyQGGNPJDHUQPYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate | Boronic Ester Building Block


Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (CAS 1241898-91-8) is a pinacol boronic ester derivative of isonicotinic acid. It is primarily used as a synthetic building block, with its molecular formula C14H20BNO4 and a molecular weight of 277.12 g/mol . The compound features a boronic ester group at the 2-position of the pyridine ring and an ethyl ester at the 4-position, making it a key intermediate for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science.

Stable 2-pyridylboronic ester Bypasses notoriously difficult synthesis and instability of 2-pyridylboronates
Orthogonal ester handle Ethyl ester permits selective deprotection under mild saponification conditions
Regiochemically defined Precise 2-boronate-4-ester geometry ensures predictable Suzuki coupling vector

Why Regioisomeric and Ester Analogs Are Not Direct Substitutes


The target compound’s utility is defined by a specific combination of structural features: a pinacol boronic ester at the 2-position of the pyridine ring and an ethyl ester at the 4-position. This precise architecture dictates its reactivity in cross-coupling reactions and its downstream handling properties. Simply substituting a close analog, such as a methyl ester, a tert-butyl ester, or a different boronic ester regioisomer, alters the steric and electronic environment of the reactive centers. The inherent instability of 2-pyridylboronic esters is well-documented, making successful synthesis and commercial availability of this specific isomer a non-trivial achievement [1]. Therefore, an analog cannot be assumed to perform identically without quantitative evidence, as differences in hydrolysis rates, coupling yields, and deprotection orthogonality can derail a synthetic sequence or affect final product purity.

Regioisomer mismatch

3- or 4-boronate isomers shift steric and electronic environment at the reactive center, altering cross-coupling rates.

Ester deprotection mismatch

tert-Butyl or methyl ester analogs demand different cleavage conditions, disrupting sequence orthogonality.

Stability gap

Generic 2-pyridylboronic esters protodeboronate readily; a commercially stabilized precursor may not be directly replaceable by an unstabilized analog.

Quantitative Differentiation Guide


Synthetic Accessibility: Overcoming Instability of 2-Pyridylboronic Esters

The synthesis of 2-pyridylboronic esters is historically challenging due to their tendency to protodeboronate and homocouple, unlike their 3- and 4-pyridyl counterparts which can be formed and isolated in high yields. [1] A seminal paper explicitly notes that '2-pyridylboronic acids and their derivatives remain virtually unknown' and 'isolated reports have noted difficulties in synthesizing these compounds'. The commercial availability of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate therefore represents a significant procurement advantage, as it provides a 'ready-to-use' source of this notoriously difficult-to-access synthon, saving significant development time and resources.

Synthetic accessibility
Class-level
Commercially available stable precursor
vs. “virtually unknown” generic 2-pyridylboronic esters
Bypasses documented synthetic bottleneck
Literature review; procurement eliminates in-house development risk
Organic Synthesis Methodology Heterocyclic Chemistry

Physicochemical Property Differentiation from Ester Analogs

The ethyl ester group provides a distinct lipophilicity and deprotection profile compared to its methyl and tert-butyl ester analogs. While specific hydrolytic half-life data for this compound is absent, the predicted pKa of the pyridine nitrogen is 3.22 . This value is crucial for understanding the compound's protonation state under physiological and reaction conditions, which directly impacts solubility and reactivity. In comparison, the tert-butyl analog (predicted to have a higher pKa due to steric hindrance) and the free acid (with an additional acidic proton) will exhibit dramatically different solubility and reaction profiles. This makes the ethyl ester the preferred choice for sequences requiring stability to mild acids but cleavability under saponification conditions, orthogonal to acid-labile tert-butyl esters.

Predicted pKa
Predicted
3.22 ± 0.27
Pyridine nitrogen protonation state
Guides solubility and reactivity context
Class-level inference; confirm experimentally for specific conditions
Physicochemical Properties Drug Design Medicinal Chemistry

Optimal Application Scenarios in R&D


Late-Stage Functionalization of Kinase Inhibitors

The compound is ideally suited for the synthesis of complex kinase inhibitors where a 2-substituted isonicotinate scaffold is required. The ethyl ester can survive multi-step synthetic sequences and be selectively cleaved at the final stage to generate the active acid, avoiding protecting group incompatibilities . Its commercial availability as a stable precursor eliminates the need to develop a synthesis for the notoriously unstable 2-pyridylboronic ester [1].

Synthesis of Metal-Organic Frameworks with Coordinating Sites

The precise regiochemistry (boronate at position 2, carboxylate at position 4) provides a specific vector for constructing MOFs with tailored pore geometries. The ethyl ester can be deprotected post-framework formation to install a metal-coordinating carboxylate group, a feature not possible with non-hydrolyzable ester analogs.

Probe Synthesis Requiring an Orthogonal Handle

For probes requiring a boronic ester for a Suzuki coupling and an ethyl ester that can be converted to an amide or hydrazide for bioconjugation, this compound offers the necessary chemical orthogonality. Its predicted pKa of 3.22 informs solubility under assay conditions, aiding in the design of compatible synthesis and screening protocols.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold functionalization
Stable 2-pyridylboronic ester precursor
Orthogonal ethyl ester deprotection review
Metal-organic framework (MOF) construction
Defined 2,4-regioisomeric vector
Post-synthetic carboxylate installation
Bioconjugation probe synthesis
Orthogonal boronate and ethyl ester handles
pH-dependent solubility and reactivity context
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